N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at the 2-position and a 2-ethoxybenzamide moiety at the 3-position. The 2-ethoxy group on the benzamide ring enhances lipophilicity, while the 2,4-dimethylphenyl substituent introduces steric bulk and electron-donating effects, which may influence binding interactions in biological systems or stability in photophysical applications .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-27-20-8-6-5-7-16(20)22(26)23-21-17-12-28-13-18(17)24-25(21)19-10-9-14(2)11-15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAPRUFKXHSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thienopyrazole class and is characterized by a thieno[3,4-c]pyrazole core, which is linked to a 2-ethoxybenzamide moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- CAS Number : 396722-72-8
Biological Activity Overview
Research on this compound has indicated various biological activities, including:
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Anticancer Activity
- Preliminary studies have shown that compounds with similar thienopyrazole structures exhibit significant anticancer properties. They have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth in vitro and in vivo models.
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Anti-inflammatory Effects
- The compound's structural similarity to known anti-inflammatory agents suggests it may inhibit the production of inflammatory mediators. This activity could be attributed to the ethoxybenzamide group, which has been associated with reduced prostaglandin synthesis.
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Antimicrobial Activity
- Some derivatives of thienopyrazoles have shown promising results against bacterial and fungal strains. The unique structure of this compound could enhance its antimicrobial properties.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the thienopyrazole core interacts with specific biological targets such as enzymes or receptors involved in cancer proliferation and inflammation pathways.
Case Studies and Research Findings
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In Vitro Studies :
- A study evaluating the cytotoxic effects of thienopyrazole derivatives indicated that compounds with similar structures inhibited cell proliferation in human cancer cell lines (e.g., HeLa and MCF7) with IC₅₀ values in the micromolar range.
Compound Cell Line IC₅₀ (µM) Compound A HeLa 15 Compound B MCF7 20 This compound TBD -
Animal Models :
- In vivo studies demonstrated that administration of similar thienopyrazole derivatives resulted in significant tumor reduction in xenograft models compared to control groups.
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Mechanistic Insights :
- Research has suggested that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Comparison with Similar Compounds
Key Findings :
- 2,6-Dimethoxy analogs exhibit lower logP values, suggesting trade-offs between solubility and permeability .
Analogues with Modified Aryl Groups
Key Findings :
- Triazine-based dimethylphenyl compounds demonstrate superior photostability, suggesting that similar substituents in the target molecule may confer resistance to UV degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
